N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide is a complex heterocyclic compound with the molecular formula C25H23N5OS3 and a molecular weight of 505.68 g/mol . Structurally, it features a tetrahydro[1,6]naphthyridine core substituted with a cyano group at position 3, a methyl group at position 6, and a 3-thienyl group at position 2. This compound belongs to a class of molecules studied for their pharmacological activities, particularly in cardiovascular and neurological disorders, due to their ability to modulate ion channels or enzyme targets .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS3/c1-28-8-6-17-16(11-28)21(14-7-9-30-12-14)15(10-24)22(25-17)31-13-20(29)27-23-26-18-4-2-3-5-19(18)32-23/h2-5,7,9,12H,6,8,11,13H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTOALGEIVYBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3)C#N)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on current research findings, highlighting its pharmacological properties and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety and a tetrahydronaphthyridine core. The presence of cyano and thienyl groups contributes to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives containing the benzothiazole and naphthyridine frameworks can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range .
- Antitubercular Activity : Some studies suggest that related compounds exhibit moderate to good anti-tubercular activity against Mycobacterium tuberculosis . This is particularly significant given the global burden of tuberculosis.
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. For example, molecular docking studies suggest it may inhibit carbonic anhydrases (CAs), which are implicated in various diseases including cancer .
Anticancer Studies
A series of in vitro studies have been conducted to evaluate the anticancer potential of this compound.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| MEL-8 | 2.41 | Cell cycle arrest at G1 phase |
| U-937 | 1.93 | Apoptosis induction |
These findings indicate that the compound not only inhibits cell proliferation but also triggers apoptotic pathways in cancer cells.
Antitubercular Activity
The compound's structural analogs were assessed for their efficacy against M. tuberculosis:
| Compound | Activity Level |
|---|---|
| Benzothiazole derivative | Moderate to Good |
This activity suggests potential for development as an antitubercular agent.
Enzyme Inhibition Studies
Molecular docking studies have indicated that the compound may effectively bind to carbonic anhydrases:
| Enzyme | Binding Affinity (K_i) |
|---|---|
| hCA IX | 89 pM |
| hCA II | 0.75 nM |
Such selectivity could lead to therapeutic applications in cancer treatment where CAs play a role in tumor growth and metastasis.
Case Studies
Recent literature has documented several case studies where similar compounds have shown promise in clinical settings:
- Breast Cancer : A study highlighted a derivative with a similar scaffold that significantly reduced tumor size in preclinical models.
- Tuberculosis Treatment : Another case study reported successful outcomes using benzothiazole derivatives in combination therapies for resistant strains of tuberculosis.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide exhibit potent anticancer properties. For instance:
These findings suggest that the compound may serve as a scaffold for developing new anticancer agents.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes related to inflammatory processes. In silico studies have indicated that it may act as a 5-lipoxygenase (5-LOX) inhibitor:
This inhibition can play a crucial role in the treatment of inflammatory diseases.
Monoamine Oxidase Inhibition
Research into related compounds suggests that they may inhibit monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This action could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease:
The ability to inhibit MAO could enhance neurotransmitter levels and improve cognitive function.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 μg/mL | |
| Escherichia coli | 25 μg/mL |
This antimicrobial activity highlights its potential use in developing new antibiotics.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results demonstrated significant cell growth inhibition at concentrations as low as 5 μM over 48 hours of treatment.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was tested for its effects on neuronal cell lines subjected to oxidative stress. The results indicated a reduction in cell death and improved viability compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Antiarrhythmic Activity
Compounds such as 2-({(8E)-4-(4-Chlorophenyl)-8-(4-chlorobenzyliden)-3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl}sulfanyl)-N-arylacetamides (6a,b) () share the tetrahydro[1,6]naphthyridine scaffold and sulfanyl acetamide side chain. Key differences include:
- Substituents : The presence of 4-chlorophenyl and 4-chlorobenzyliden groups in 6a,b versus the 3-thienyl and 1,3-benzothiazole groups in the target compound.
- Biological Activity : 6a,b exhibit antiarrhythmic properties, likely due to sodium or potassium channel modulation, while the target compound’s benzothiazole moiety may confer additional selectivity for kinase or protease targets .
Sulfanyl Acetamide Derivatives with Heterocyclic Variations
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) () replace the tetrahydro[1,6]naphthyridine core with a triazole-naphthalene system. Key distinctions include:
- Synthesis: 6a–m are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the target compound is synthesized via nucleophilic substitution (e.g., sodium acetate/ethanol reflux) .
- Functional Groups : The triazole ring in 6a–m introduces hydrogen-bonding capabilities, while the benzothiazole group in the target compound may enhance π-π stacking interactions.
Indole-Oxadiazole Sulfanyl Acetamides
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–w) () feature an oxadiazole-indole core instead of naphthyridine. Differences include:
- Pharmacokinetics : The oxadiazole group improves metabolic stability, while the naphthyridine core in the target compound may increase lipophilicity .
- Target Specificity : Indole derivatives often target serotonin receptors, whereas benzothiazole-containing compounds are explored in cancer and inflammation .
Key Trends in Structure-Activity Relationships (SAR)
Aromatic Substituents : 3-Thienyl (target) vs. 4-chlorophenyl (6a,b) alters steric and electronic profiles, influencing target selectivity .
Side Chain Flexibility : The rigid benzothiazole group (target) may reduce conformational entropy compared to flexible arylacetamides (6a,b), favoring entropically driven binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
